(-)-(8,8-Dichlorcamphorylsulfonyl)oxaziridin

Übersicht

Beschreibung

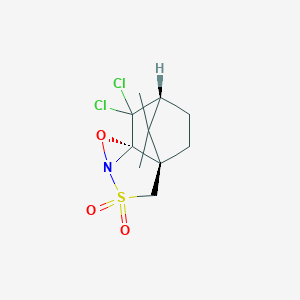

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxaziridine derivative known for its high reactivity and selectivity in various chemical transformations. This compound is characterized by the presence of a three-membered ring containing oxygen, nitrogen, and carbon atoms, along with a camphorylsulfonyl group that imparts chirality and enhances its reactivity.

Wissenschaftliche Forschungsanwendungen

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary targets of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are a variety of nucleophiles . These include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, thioethers, selenides, nitrogen nucleophiles, and C-H bonds in organic synthesis .

Mode of Action

This compound is an oxaziridine derivative, which is a three-membered heterocycle containing oxygen, nitrogen, and carbon . The mode of action involves the electrophilic transfer of both oxygen and nitrogen due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .

Biochemical Pathways

These reactions are facilitated by the unusual electronics of the oxaziridine system .

Result of Action

The result of the compound’s action is the formation of various oxidized products, depending on the nucleophile involved . For example, it can lead to the formation of α-hydroxy carbonyl compounds from ketones or esters . The exact molecular and cellular effects would depend on the specific reaction and the substrates involved.

Action Environment

The action of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the rate of reaction can be enhanced by the protonation of the basic nitrogen in the three-membered strained ring, affording the active oxaziridinium-like intermediates in situ

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of the corresponding imine precursor. One common method is the reaction of camphorsulfonylimine with a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is known for its ability to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include:

Sulfides: For oxidation to sulfoxides.

Amines: For oxidation to nitrones.

Enolates: For α-hydroxylation reactions.

Major Products Formed

The major products formed from reactions with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include sulfoxides, nitrones, and α-hydroxy ketones .

Vergleich Mit ähnlichen Verbindungen

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine can be compared with other oxaziridine derivatives such as:

2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent): Known for its use in the Davis oxidation reaction.

N-Alkyloxaziridines: Used for oxidation and amination reactions but with different reactivity profiles.

N-Acyl- and N-Alkoxycarbonyl oxaziridines: Employed in various oxidative transformations with distinct selectivity patterns.

The uniqueness of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine lies in its high stereoselectivity and the ability to perform both oxygen and nitrogen transfer reactions efficiently .

Biologische Aktivität

Overview

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely recognized for its enantioselectivity and efficiency in organic synthesis. Its structure comprises a camphor-derived sulfonyl group, which significantly influences its biological activity, particularly in the oxidation of enolates and other substrates. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

The primary mechanism through which (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine exerts its biological effects is via the oxidation of enolates . This process is crucial in numerous biochemical pathways and leads to the formation of α-hydroxy ketones , which are important intermediates in the synthesis of various bioactive molecules .

Key Features:

- Target : Enolates

- Mode of Action : SN2 mechanism

- Environmental Influences : pH levels affect the stability and formation of enolate anions, impacting the oxidation process.

Applications in Scientific Research

The compound has a broad range of applications across different scientific disciplines:

- Chemistry : Utilized as a chiral oxidizing agent for asymmetric synthesis.

- Biology : Important in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Medicine : Facilitates the introduction of chirality into drug molecules, enhancing their therapeutic potential.

- Industry : Employed in producing fine chemicals and specialty materials .

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine against similar compounds:

| Compound Name | Enantioselectivity | Major Applications |

|---|---|---|

| (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | High | Organic synthesis, pharmaceuticals |

| (+)-(10-Camphorsulfonyl)oxaziridine | Moderate | Asymmetric synthesis |

| Di-t-butyl oxaziridine | Low | General oxidation reactions |

Case Study 1: Oxidation of Tetrathiafulvalene Derivatives

Research indicates that (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives. For instance:

- Weak enantioselectivity was observed with tetrathiafulvalene (TTF).

- A promising enantioselectivity of up to 44% was achieved with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) .

Case Study 2: Synthesis of Biologically Active Molecules

In a study involving the synthesis of oligo(glycosyl phosphates), (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine was employed for its rapid and efficient oxidation capabilities. This application underscores its utility in developing complex biomolecules necessary for therapeutic applications .

Eigenschaften

IUPAC Name |

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-VYBWYVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452762 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139628-16-3 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine interesting for synthesizing chiral tetrathiafulvalene-sulfoxides?

A1: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent capable of introducing a chiral sulfoxide group into tetrathiafulvalenes. This is particularly interesting because these chiral TTF-sulfoxides have potential applications in materials science, particularly in the development of chiral conductors and molecular electronics. [, ]

Q2: How effective is (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in achieving enantioselective oxidation of different tetrathiafulvalenes?

A2: Research indicates that the enantioselectivity of the oxidation reaction using (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine varies depending on the specific tetrathiafulvalene substrate. While weak enantioselectivities were observed for TTF and TMTTF, and a racemic mixture was obtained for TMT-TTF, a promising enantioselectivity of up to 44% ee was achieved for BEDT-TTF. This suggests that the structure of the tetrathiafulvalene significantly influences the degree of chiral induction during the oxidation process. []

Q3: Are there any computational studies that shed light on the mechanism of this chiral oxidation reaction?

A3: Yes, Time-dependent DFT calculations, supported by electronic circular dichroism spectra, were employed to investigate the reaction mechanism. These studies allowed researchers to assign the absolute configuration (R) to the major enantiomer of BEDT-TTF-SO when (+)-sulfonyl-oxaziridine was used as the oxygen transfer reagent. This provides valuable insights into the stereochemical course of the oxidation reaction and can guide the design of more efficient chiral oxidizing agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.